molecular formula C19H23NO2 B1392131 4-(4-Hexyloxybenzoyl)-2-methylpyridine CAS No. 1187169-48-7

4-(4-Hexyloxybenzoyl)-2-methylpyridine

Cat. No.: B1392131
CAS No.: 1187169-48-7
M. Wt: 297.4 g/mol
InChI Key: CJFYRWRPYOGIBC-UHFFFAOYSA-N
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Description

4-(4-Hexyloxybenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a hexyloxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexyloxybenzoyl)-2-methylpyridine typically involves the reaction of 4-hexyloxybenzoyl chloride with 2-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexyloxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Hexyloxybenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hexyloxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, the oxidation of the benzylic position can lead to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hexyloxybenzoyl)-2-methylpyridine is unique due to the presence of both the hexyloxybenzoyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-hexoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-9-7-16(8-10-18)19(21)17-11-12-20-15(2)14-17/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFYRWRPYOGIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223364
Record name [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-48-7
Record name [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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